![molecular formula C6H10N2 B1605781 1-(Dimethylamino)pyrrole CAS No. 78307-76-3](/img/structure/B1605781.png)
1-(Dimethylamino)pyrrole
Overview
Description
1-(Dimethylamino)pyrrole, also known as 1-DMAP, is an organic compound that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It is a colorless, water-soluble solid that has a unique structure and properties that make it a valuable tool for scientists.
Scientific Research Applications
High Voltage Lithium-Ion Batteries
1-(Dimethylamino)pyrrole (PyDMA) has been reported as an electrolyte additive for high voltage lithium-ion batteries . It’s particularly effective in preventing the hydrolysis of LiPF6 in a carbonate electrolyte, which mitigates issues related to HF formation . The additive oxidizes at lower potentials than typical electrolyte solvents, leading to protective films at the cathode surface .
Electroactive Polymers
1-(Dimethylamino)pyrrole is a pyrrole monomer that can be polymerized electrochemically or by using simple chemical polymerization methods to form electroactive polymers . These polymers have a wide range of applications, including sensors, actuators, and electronic devices.
Biological Effects
Pyrrolo[1,2-a]pyrazines, structural analogues of 1-(Dimethylamino)pyrrole, show a wide range of biological effects . They have been reported for their anxiolytic, anticancer, and antifungal activity . They are also used as insect feeding deterrents and potent and selective non-competitive antagonists of mGluR5 .
High Energy Density Devices
The unique structure of PyDMA and its ability to prevent both hydrolytic and oxidative decomposition of electrolyte at high cut-off voltages make it ideal for application in high voltage LIBs . This makes it a promising candidate for large-scale applications in electric vehicles, which require LIBs with a higher energy density .
Improved Capacity Retention
The addition of 0.5 wt% PyDMA resulted in improved capacity retention in full-cells, and also in lower levels of transition metal dissolution from the cathode . This indicates that PyDMA could be a promising electrolyte additive for high voltage lithium-ion batteries at a low concentration .
Decreased Rates of Li±trapping Reactions
Incremental capacity (dQ/dV) analysis indicates that benefits of PyDMA at low concentration (0.5–1 wt%) are associated with decreased rates of Li±trapping reactions . Higher concentrations of the additive can lead to isolation of cathode domains .
Mechanism of Action
Target of Action
1-(Dimethylamino)pyrrole is a pyrrole monomer . It can be polymerized to form electroactive polymers . These polymers have been proposed as candidates for molecular flat-band magnets .
Mode of Action
The compound interacts with its targets through a process of electrochemical polymerization . This process involves the transfer of electrons, leading to changes in the chemical structure of the target .
Biochemical Pathways
It’s known that the compound plays a role in the formation of electroactive polymers . These polymers can interact with various biochemical pathways, potentially influencing cellular processes.
Result of Action
The primary result of the action of 1-(Dimethylamino)pyrrole is the formation of electroactive polymers . These polymers have potential applications in various fields, including the development of molecular flat-band magnets .
Action Environment
The action of 1-(Dimethylamino)pyrrole can be influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of other chemicals
properties
IUPAC Name |
N,N-dimethylpyrrol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORJGVSPXCZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341506 | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)pyrrole | |
CAS RN |
78307-76-3 | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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